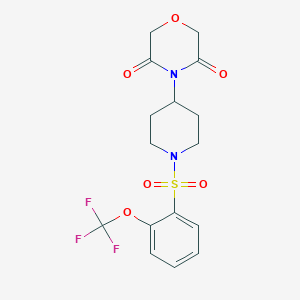

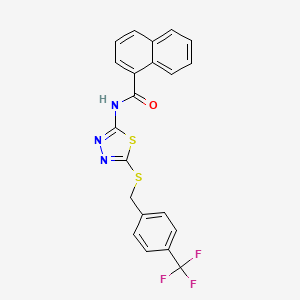

4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the trifluoromethoxy group could potentially be introduced via a nucleophilic substitution reaction . The piperidine ring could be formed via a variety of methods, including cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The trifluoromethoxy group would likely introduce a significant amount of electron-withdrawing character, which could affect the reactivity of the compound .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the trifluoromethoxy group could potentially be displaced in a nucleophilic substitution reaction . The piperidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the trifluoromethoxy group could potentially make the compound more volatile .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Triflamides and Triflates Formation : Research demonstrates the reactions of secondary cyclic amines with trifluoromethanesulfonic anhydride, highlighting the formation of corresponding triflamides and triflates. This process is significant for understanding the chemical behavior of compounds similar to "4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione" in synthetic chemistry applications (Shainyan, Tolstikov, & Zhinkin, 2003).

Ene-type Reactions : Studies on ene-type reactions involving the transfer of acyl groups have also highlighted the chemical reactivity of compounds with similar structures, showcasing their potential in synthetic organic chemistry (Bottomley, Boyd, & Monteil, 1980).

Antimicrobial Applications

- Modulation of Antibiotic Activity : A study on the compound 4-(Phenylsulfonyl) morpholine, closely related to the structure , explored its antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. This research suggests potential applications in combating antibiotic resistance (Oliveira et al., 2015).

Molecular Interaction Studies

- Sterodynamics and Perlin Effect : The stereodynamic behavior and intramolecular interactions of compounds similar to the queried chemical, including "1-(trifluoromethylsulfonyl)piperidine" and "4-(trifluoromethylsulfonyl)morpholine," have been investigated. These studies provide insights into the preferred conformations due to intramolecular forces, which are crucial for the design of molecules with desired properties (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).

Ionic Liquid Crystals

- Design and Behavior : Research on piperidinium, piperazinium, and morpholinium cations for the design of ionic liquid crystals showcases the diverse mesomorphic behavior of compounds with structures related to the query. These findings have implications for materials science, particularly in the development of new liquid crystal materials (Lava, Binnemans, & Cardinaels, 2009).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the suzuki–miyaura coupling, the reaction involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura coupling, which is a key biochemical pathway in organic synthesis . This pathway involves the conversion of the boron moiety into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

For instance, the compound’s boronic ester moiety is usually bench stable, easy to purify, and often even commercially available .

Result of Action

The compound’s involvement in the suzuki–miyaura coupling suggests that it plays a crucial role in the formation of carbon–carbon bonds , which is a fundamental process in organic synthesis.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the stability of the compound’s boronic ester moiety can be affected by air and moisture . Furthermore, the compound’s reactivity can be influenced by the presence of other chemical reagents, the temperature, and the pH of the environment .

Eigenschaften

IUPAC Name |

4-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2O6S/c17-16(18,19)27-12-3-1-2-4-13(12)28(24,25)20-7-5-11(6-8-20)21-14(22)9-26-10-15(21)23/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIDKABQPXFQKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2740365.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2740367.png)

![Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate](/img/structure/B2740369.png)

![Methyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B2740370.png)

![(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2740371.png)

![N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2740375.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2740381.png)

![3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2740386.png)